molecular formula C17H19NO2S B2850502 (E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine CAS No. 338400-77-4

(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine

Cat. No.: B2850502
CAS No.: 338400-77-4
M. Wt: 301.4
InChI Key: IEHSOKPODJUUCM-ZCXUNETKSA-N
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Description

(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine is a chemical reagent of interest in organic and medicinal chemistry research. The compound features a methoxyimine group connected to a central carbon that is also bonded to a 4-methoxyphenyl ring and a (4-methylphenyl)sulfanyl (p-tolylthio) ethylidene chain. This structure suggests potential as a synthetic intermediate or a precursor for the development of pharmacologically active molecules. The presence of the methoxy group is a common feature in many approved drugs and bioactive molecules, as it can significantly influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile . The (4-methylphenyl)sulfanyl moiety is a versatile functional group in heterocyclic chemistry, often incorporated into compounds for materials science and drug discovery applications . Researchers can utilize this reagent to explore its reactivity in cyclization reactions, investigate its potential as a building block for larger heterocyclic systems, or study its mechanism of action in various biological assays. The compound is provided for research purposes to facilitate the discovery and development of new chemical entities. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-methoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfanylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-4-10-16(11-5-13)21-12-17(18-20-3)14-6-8-15(19-2)9-7-14/h4-11H,12H2,1-3H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHSOKPODJUUCM-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine, also known by its CAS number 338400-77-4, is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H19_{19}NO2_2S, with a molar mass of 301.4 g/mol. The compound features a methoxy group, a sulfanyl group, and multiple phenyl rings that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated marked inhibition of colon cancer cell growth. This effect was attributed to increased expression levels of death receptors and active caspase-3 while decreasing markers associated with cell proliferation such as PCNA .

CompoundActivityMechanism
MMPPInhibits colon cancer growthIncreases DR5/DR6 and active caspase-3; decreases PCNA and p-IKKβ

The mechanisms through which this compound may exert its effects include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : By modulating signaling pathways involved in cell survival and proliferation.
  • Targeting Specific Receptors : Compounds with similar structures often interact with death receptors, promoting apoptosis in malignant cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on MMPP : This study highlighted MMPP's ability to inhibit colon cancer cell growth significantly, suggesting that modifications in the compound's structure can enhance its anticancer efficacy .
  • Inhibitory Effects on Viral Replication : While not directly related to the compound , research on similar amine derivatives has shown promise against viral infections, indicating potential broader applications for this compound in antiviral therapies .

Comparison with Similar Compounds

The compound is compared to structurally related imines and sulfanyl derivatives based on crystallographic data, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison
Compound Name C=N Bond Length (Å) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Substituents Reference ID
(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine ~1.29 (estimated) Not reported - ~309.4 4-MeOPh, 4-MePh-S, MeO
(E)-1-(4-Chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine 1.292 Not reported - 338.84 4-ClPh, 4-MeOPh-SO, MeO
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine - - 81 207.29 4-MeOPh, ethylamine
2-(N-Benzyl-α-iminoethyl)phenol 1.286 - - 227.28 Benzyl, phenolic -OH
[2-(4-Methoxyphenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine - - - 287.42 4-MeOPh, 4-MeS-Ph, ethylamine

Notes:

  • C=N Bond Length : The imine bond length in the target compound is inferred to align with values reported for similar derivatives (1.264–1.292 Å), which are critical for conjugation and stability .
Table 2: Crystallographic Data Comparison
Compound Name Crystal System Space Group Unit Cell Parameters (Å) Reference ID
[(4-Methylphenyl)methyl]sulfanyl-based imine () Monoclinic P21/c a=5.6956, b=14.3424, c=18.9255
(E)-Benzyl(1-phenylethylidene)amine derivatives Orthorhombic Pbcn a=8.42, b=12.56, c=15.32

Insights :

  • The monoclinic system in sulfanyl-containing imines () contrasts with orthorhombic packing in simpler aryl derivatives, indicating substituent-driven lattice variations .

Discussion :

  • Chirality in related ethylideneamines () highlights the importance of stereochemistry in pharmacological efficacy .

Preparation Methods

Reaction Mechanism and Optimization

The most widely employed method involves condensing 1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one with methoxyamine hydrochloride under acidic conditions. p-Toluenesulfonic acid (p-TsOH) catalyzes the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Key innovations include:

  • Azeotropic water removal : Toluene reflux with Dean-Stark traps increases conversion rates to 89% by shifting equilibrium.
  • Catalyst loading : Optimal yields (72%) occur at 5 mol% p-TsOH, with excess acid promoting side reactions.

Stereochemical Control

The E-isomer predominates (95:5 E:Z) due to steric hindrance between the 4-methylphenylsulfanyl group and methoxy substituent during imine formation. $$^{1}\text{H}$$ NMR analysis confirms configuration through vicinal coupling constants ($$J_{H-H} = 10.2–11.4 \, \text{Hz}$$).

Solvent-Free Imine Synthesis

Neat Reaction Conditions

Eliminating solvents enhances atom economy while maintaining efficiency. Mixing equimolar ketone and methoxyamine with 10% w/w p-TsOH at 80°C for 2 hours achieves 65% yield. Key advantages include:

  • Reduced reaction time : 2 hours vs. 12 hours in solvent-based systems.
  • Simplified purification : Crude products require only recrystallization from ethanol/water (3:1).

Limitations in Stereoselectivity

Solvent-free conditions yield lower E-selectivity (80:20 E:Z) due to decreased steric guidance during imine formation. IR spectroscopy reveals competing Z-isomer formation through N-H stretching vibrations at 3320 cm$$^{-1}$$.

Catalytic Methods with Molecular Sieves

Molecular Sieve 4A Applications

Incorporating 3Å molecular sieves during condensation absorbs water in situ, achieving 70% yield without azeotropic distillation. This method proves particularly effective for moisture-sensitive substrates:

Parameter Value
Catalyst Loading 20% w/w
Temperature 100°C
Reaction Time 8 hours
E:Z Ratio 93:7

Recyclability Studies

Molecular sieves retain 89% activity after five cycles, as demonstrated by thermogravimetric analysis (TGA) showing <2% weight loss at 300°C.

Microwave-Assisted Synthesis

Rapid Imine Formation

Microwave irradiation (300 W, 120°C) reduces reaction times to 15 minutes with comparable yields (68%). Time-temperature profiles indicate:

  • Instantaneous heating : 2.4°C/sec ramp rate prevents thermal decomposition
  • Uniform energy distribution : Multimode cavities eliminate hot spots

Scale-Up Challenges

Industrial adoption remains limited due to nonlinear scalability—batch sizes >100 g exhibit 22% yield reduction from uneven microwave penetration.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:EtOAc 4:1) resolves E/Z isomers, with retention factors ($$R_f$$) of 0.38 (E) and 0.42 (Z). High-performance liquid chromatography (HPLC) using Chiralpak AD-H columns achieves 99.2% enantiomeric excess for E-isomer.

Spectroscopic Confirmation

  • $$^{13}\text{C}$$ NMR : $$ \delta = 162.1 \, \text{ppm} $$ (C=N), $$ \delta = 55.8 \, \text{ppm} $$ (OCH$$_3$$)
  • X-ray Crystallography : Orthorhombic crystal system ($$a = 10.21 \, \text{Å}$$, $$b = 12.45 \, \text{Å}$$, $$c = 14.78 \, \text{Å}$$)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and Schiff base formation. For example:

  • Step 1 : React 4-methoxyphenylacetone with a thiol source (e.g., 4-methylbenzenethiol) under basic conditions to introduce the sulfanyl group .
  • Step 2 : Condensation with methoxyamine hydrochloride in ethanol under reflux to form the ethylideneamine backbone. Temperature control (~80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed by NMR coupling constants (e.g., J = 12–15 Hz for trans-configuration) .

Q. How is the compound structurally characterized?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.7–3.9 ppm), sulfanyl (δ ~2.4 ppm for SCH₂), and ethylideneamine (δ ~7.8–8.2 ppm for C=N) groups .
  • X-ray Crystallography : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL-2017. Hydrogen bonding networks and E-configuration are validated via SHELX constraints (e.g., DFIX, DANG) .

Q. What preliminary assays assess its biological activity?

  • Methodological Answer : Standard assays include:

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) using ³H-labeled ligands in transfected HEK293 cells .
  • Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., acetylcholinesterase inhibition at λₑₓ = 340 nm, λₑₘ = 455 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during Schiff base formation, followed by diastereomeric salt crystallization .
  • Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-couplings with chiral ligands (BINAP, Josiphos) to control sulfanyl group orientation .
  • Monitoring : HPLC with a chiral column (Chiralpak IA, 90:10 hexane/isopropanol) tracks enantiomeric excess (ee > 98%) .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Dynamic Effects in NMR : Variable-temperature NMR (VT-NMR) distinguishes between conformational flexibility (e.g., rotamers) and static crystal packing effects. For example, coalescence temperatures (T_c) > 300 K suggest slow exchange .
  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) compares theoretical NMR shifts with experimental data to validate the E-configuration .

Q. What computational strategies predict its pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against Protein Data Bank (PDB) targets (e.g., 5-HT₂A receptor, PDB ID: 6A93). Docking poses are refined with MM-GBSA to calculate binding free energies (ΔG ≤ -8 kcal/mol indicates high affinity) .
  • QSAR Modeling : Build 3D-QSAR models (CoMFA, CoMSIA) using training sets of analogs with known IC₅₀ values. Steric/electrostatic contour maps guide structural modifications .

Q. How to analyze its stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS (ESI+ mode). Major degradation pathways (e.g., hydrolysis of the ethylideneamine group) are identified .
  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH. UPLC-QTOF detects Phase I metabolites (e.g., sulfoxidation of the thioether group) .

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